molecular formula C8H14N6O2 B11082002 1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide

1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide

Cat. No.: B11082002
M. Wt: 226.24 g/mol
InChI Key: CLUVYUCXQQDGHD-UHFFFAOYSA-N
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Description

1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with an amino-oxadiazole moiety and a carbohydrazide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide typically involves multiple steps One common method starts with the preparation of the 4-amino-1,2,5-oxadiazole ring, which is then coupled with a piperidine derivativeSpecific reagents and solvents, such as toluene and anhydrous ammonia, are often used in these reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Techniques like flash column chromatography and recrystallization are employed for purification .

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

Major products formed from these reactions include nitro derivatives, reduced oxadiazole compounds, and substituted amino derivatives.

Scientific Research Applications

1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino-oxadiazole derivatives and piperidine-based molecules. Examples are:

Uniqueness

1-(4-Amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H14N6O2

Molecular Weight

226.24 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)piperidine-4-carbohydrazide

InChI

InChI=1S/C8H14N6O2/c9-6-7(13-16-12-6)14-3-1-5(2-4-14)8(15)11-10/h5H,1-4,10H2,(H2,9,12)(H,11,15)

InChI Key

CLUVYUCXQQDGHD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NN)C2=NON=C2N

Origin of Product

United States

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